![molecular formula C13H10N6O2 B6586347 3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1219912-95-4](/img/structure/B6586347.png)
3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups, including a pyrazinyl group, a pyridinyl group, and an oxadiazole group .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, ruthenium(II) and osmium(II) complexes containing the ligand 3-(pyrazin-2′-yl)-5-(pyridin-2″-yl)-1,2,4-triazole (Hppt) have been synthesized . The synthesis involved the use of partially deuteriated metal complexes to facilitate interpretation of 1H NMR spectra .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction and 1H NMR spectroscopy . In one study, the Ru(bipy)2-centre was found to be bound to the ppt− ligand via the pyridine nitrogen and the N1 atom of the triazole ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the redox and electronic properties of ruthenium(II) and osmium(II) complexes containing a similar ligand were analyzed . Significant differences were found in the electronic properties of the two coordination isomers obtained .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the acid–base properties of ruthenium(II) and osmium(II) complexes containing a similar ligand were reported . It was found that the pKa of the 1,2,4-triazole ring varies systematically depending on the nature of the non-coordinating substituent .作用機序
While the specific mechanism of action for “3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide” is not available, similar compounds have been studied for their inhibitory activity against kinases . For instance, a series of 5-benzylidenethiazolidine-2,4-diones were synthesized as pim kinase inhibitors .
特性
IUPAC Name |
3-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O2/c20-12(17-7-9-3-1-2-4-15-9)13-18-11(19-21-13)10-8-14-5-6-16-10/h1-6,8H,7H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMDNGZOFZDEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyrazin-2-yl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。